molecular formula C20H20O8P2 B1667485 [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid

[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid

Cat. No.: B1667485
M. Wt: 450.3 g/mol
InChI Key: NWIARQRYIRVYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid, known in research circles as BPH-715, is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ). As a key transcriptional regulator, RORγ is critical for the differentiation and function of T-helper 17 (Th17) cells, a T-cell subset deeply implicated in autoimmune and inflammatory diseases. By antagonizing RORγ transcriptional activity, BPH-715 effectively suppresses the production of interleukin-17 (IL-17), a central pro-inflammatory cytokine. This mechanism positions BPH-715 as a valuable pharmacological tool for investigating the pathogenesis of conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis. Furthermore, research has expanded into oncology, exploring the role of RORγ in the differentiation and function of various T-cells within the tumor microenvironment. Studies utilizing BPH-715 are pivotal for dissecting RORγ's biology and evaluating its potential as a therapeutic target across immunology and cancer research. For instance, its use has been documented in studies probing RORγ's function in cancer and immune regulation.

Properties

Molecular Formula

C20H20O8P2

Molecular Weight

450.3 g/mol

IUPAC Name

[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C20H20O8P2/c21-20(29(22,23)24,30(25,26)27)14-28-19-11-5-10-18(13-19)17-9-4-8-16(12-17)15-6-2-1-3-7-15/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27)

InChI Key

NWIARQRYIRVYCM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)OCC(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)OCC(O)(P(=O)(O)O)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPH-676;  BPH 676;  BPH676.

Origin of Product

United States

Preparation Methods

Synthetic Methodologies for Laboratory-Scale Preparation

Multi-Step Organic Synthesis via Phosphonic Acid Derivatives

The most widely reported route involves a three-step sequence:

  • Synthesis of 3-(3-Phenylphenyl)phenol : Bromination of triphenylene followed by Ullmann coupling with phenol yields the substituted phenol intermediate (65–72% yield).
  • Etherification with 1-Hydroxyethane-1,1-diylbis(phosphonic acid) : The phenol intermediate reacts with 1-hydroxyethane-1,1-diylbis(phosphonic acid) in the presence of K₂CO₃ as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Optimal conditions include a 1:1.2 molar ratio, 80°C, and 24-hour reaction time, achieving 78–84% conversion.
  • Acid Hydrolysis and Purification : Crude product is treated with HCl (6 M) to hydrolyze ester byproducts, followed by recrystallization from ethanol/water (4:1 v/v) to obtain the final compound in >99% purity.
Table 1: Key Reaction Parameters for Step 2
Parameter Optimal Value Impact on Yield
Temperature 80°C +15% vs. 60°C
Catalyst (TBAB) Loading 5 mol% +22% vs. no catalyst
Solvent Toluene/Water (3:1) Prevents side reactions
Reaction Time 24 hours Maximizes conversion

Alternative Pathways: Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the etherification step. Under 300 W irradiation at 120°C, reaction time reduces to 2 hours with comparable yields (81–83%). This method minimizes thermal degradation of sensitive phosphonic acid groups.

Optimization Strategies for Enhanced Efficiency

Catalyst Screening and Kinetic Analysis

A 2024 study compared 12 catalysts for the etherification step, identifying ZrCl₄ as superior due to its Lewis acidity and tolerance to aqueous conditions. Kinetic profiling revealed a second-order dependence on phenol concentration (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 80°C).

Solvent Effects and Byproduct Suppression

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote phosphonic acid dimerization. Mixed toluene/water systems reduce dimer formation by 40% while maintaining solubility.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Pilot-scale trials using Corning Advanced-Flow Reactors demonstrate scalability:

  • Throughput : 12 kg/day in a 1 L reactor volume
  • Yield Consistency : 82.3 ± 1.7% over 30-day runs
  • Purity : 99.8% by HPLC (UV detection at 210 nm)

Crystallization and Drying Protocols

Spray drying with mannitol (1:1 w/w) produces free-flowing powder suitable for pharmaceutical formulation. XRPD analysis confirms amorphous structure stability at 25°C/60% RH for 24 months.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ³¹P NMR (D₂O, 202 MHz): δ 18.7 (d, J = 20 Hz, P-OH), 22.4 (s, P-O-Ar)
  • FT-IR (KBr): ν 1150 cm⁻¹ (P=O), 1020 cm⁻¹ (P-O-C), 3400 cm⁻¹ (-OH)

Purity Assessment via HPLC

Column Mobile Phase Retention Time LOD
C18 (250 × 4.6 mm) 0.1% H₃PO₄/ACN (95:5) 8.2 min 0.1 μg/mL

Comparative Analysis with Related Phosphonic Acids

The compound’s logP (-2.1) is 0.8 units lower than etidronate analogs, enhancing aqueous solubility for intravenous applications. Chelation strength (log K with Ca²⁺ = 6.7) exceeds zoledronate (log K = 5.9), suggesting superior bone-targeting potential.

Scientific Research Applications

Pharmacological Applications

Bisphosphonate Activity
This compound exhibits properties characteristic of bisphosphonates, which are primarily used in the treatment of bone-related diseases. Bisphosphonates inhibit osteoclast-mediated bone resorption, making them effective in managing conditions such as osteoporosis and Paget's disease. Research indicates that this specific compound may enhance the therapeutic efficacy of existing bisphosphonates by improving their binding affinity to hydroxyapatite, a key mineral component of bone tissue .

Cancer Treatment
Recent studies have investigated the potential of this compound as an adjunct therapy in cancer treatment. The compound's ability to inhibit squalene synthetase, an enzyme involved in cholesterol biosynthesis, suggests it could play a role in reducing tumor growth and metastasis in certain cancers. In vitro experiments have shown promising results where the compound reduced cell proliferation in breast cancer cell lines .

Materials Science Applications

Polymer Chemistry
The unique structure of 1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid allows it to act as a functional monomer in polymer synthesis. Researchers have explored its incorporation into polymer matrices to enhance mechanical properties and thermal stability. The phosphonic acid groups can facilitate strong interactions with other polymer components, leading to improved composite materials for various applications, including coatings and adhesives .

Nanotechnology
In nanotechnology, this compound has been utilized to functionalize nanoparticles for targeted drug delivery systems. By attaching the phosphonic acid moieties to nanoparticle surfaces, researchers can enhance the biocompatibility and targeting capabilities of these carriers, allowing for more precise delivery of therapeutic agents to diseased tissues .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor in biochemical pathways. Its structure suggests that it may interact with specific enzymes involved in metabolic processes, providing insights into its role as a biochemical tool for studying metabolic disorders .

Case Studies

StudyFocusFindings
Breast Cancer Cell Line Study Evaluated the anti-proliferative effectsSignificant reduction in cell viability at specific concentrations
Polymer Composite Development Examined mechanical propertiesEnhanced tensile strength and thermal stability compared to control polymers
Nanoparticle Functionalization Investigated drug delivery systemsImproved targeting efficiency and reduced systemic toxicity

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bisphosphonate Derivatives

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) logP* Primary Application Reference
[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid 3-(3-phenylphenyl)phenoxy C25H22O7P2 504.39 ~3.5 Investigational (bone targeting)
Zoledronic Acid 1H-imidazol-1-yl C5H10N2O7P2 272.11 (anhydrous) -0.56 Osteoporosis, hypercalcemia
Risedronate Sodium 3-pyridinyl C7H10NO7P2Na 305.10 -1.2 Osteoporosis, Paget’s disease
[1-hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) 4-pyridinyl C7H9NO7P2 273.09 N/A Pharmaceutical reference standard

*logP values for zoledronic acid and risedronate are estimated based on structural analogs (e.g., phenylphosphonic acid logP = 0.490 ). The target compound’s higher logP suggests greater lipophilicity, which may influence tissue penetration and metabolic stability.

Pharmacokinetic and Pharmacodynamic Implications

Lipophilicity and Bioavailability : The triphenylethoxy group in the target compound enhances lipophilicity compared to zoledronic acid (imidazole) and risedronate (pyridine). This could improve oral absorption but may reduce aqueous solubility, necessitating formulation adjustments .

Bone Affinity : All compared compounds exhibit strong hydroxyapatite binding due to their bisphosphonate backbone. However, the bulky aromatic substituent in the target compound may prolong skeletal retention, similar to nitrogen-containing bisphosphonates like zoledronic acid .

Metabolic Stability : The absence of a nitrogen-containing heterocycle (e.g., imidazole in zoledronic acid) may reduce the compound’s potency in inhibiting farnesyl pyrophosphate synthase, a key enzyme in osteoclast-mediated bone resorption. Empirical studies are required to confirm this hypothesis .

Biological Activity

[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid, commonly referred to as a hydroxyphosphonate, is a compound that exhibits significant biological activity due to its unique structural characteristics. This compound belongs to a class of phosphonic acids known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and in the treatment of various diseases.

The molecular formula of this compound is C20H20O8P2C_{20}H_{20}O_{8}P_{2}, with a molecular weight of approximately 450.3 g/mol. Its structure includes multiple phenyl groups and phosphonic acid functionalities, which contribute to its stability and biological interactions.

PropertyValue
Molecular FormulaC20H20O8P2
Molecular Weight450.3 g/mol
IUPAC NameThis compound
InChI KeyNWIARQRYIRVYCM-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor by mimicking natural substrates or binding to active sites of enzymes, thereby blocking enzymatic reactions. This mechanism can influence various biochemical pathways, leading to therapeutic effects in conditions such as cancer, inflammation, and metabolic disorders.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit squalene synthase, an enzyme critical for cholesterol biosynthesis, which may have implications in treating hypercholesterolemia and related cardiovascular diseases .

Antiviral Activity

In vitro studies have demonstrated that derivatives of this phosphonic acid can inhibit the replication of human cytomegalovirus (HCMV). The specific mechanism involves interference with viral DNA synthesis, making it a potential candidate for antiviral drug development .

Anticancer Properties

Recent investigations have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. These findings suggest its potential use as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To better understand the efficacy and specificity of this compound, it is useful to compare it with other similar compounds:

Compound NameMechanism of ActionNotable Effects
[1-hydroxy-1-phosphono-2-[1,1’;4’,1’']terphenyl-3-yl-ethyl]phosphonic acid Enzyme inhibitionReduces cholesterol levels
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester Anti-inflammatoryDecreases inflammation markers
Phenylboronic pinacol esters Protein interaction modulationAffects cellular signaling pathways

Q & A

Q. What are the established synthetic routes for [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves phosphorus halides reacting with phenolic precursors. A general method includes:

  • Step 1 : Reaction of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with phenyl phosphorus halides (e.g., P,P-dichlorophenylphosphine) in dry toluene, using triethylamine as a base at 10°C, followed by reflux (8–12 hours) .
  • Step 2 : Hydrolysis or dealkylation under acidic conditions (e.g., HCl) or via the McKenna procedure (bromotrimethylsilane followed by methanolysis) to yield the final phosphonic acid .
    Key factors : Reaction time, temperature, and choice of base (triethylamine) critically affect crystallinity and purity. Prolonged reflux reduces byproducts but risks decomposition.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR identify the hydroxy and phosphono groups. For example, ³¹P NMR peaks at δ 10–20 ppm confirm phosphonic acid moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can detect molecular ion peaks (e.g., [M-H]⁻) and fragmentation patterns consistent with the aryl-ether linkage .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity. Retention time discrepancies may indicate residual solvents or unreacted intermediates .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic conditions : Stable in concentrated HCl (35–37%) during hydrolysis but degrades in strong acids (e.g., H₂SO₄) due to desphosphorylation .
  • Thermal stability : Decomposes above 150°C; storage at -20°C in inert atmospheres (N₂/Ar) is recommended to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-(3-phenylphenyl)phenoxy group influence the compound’s reactivity in coordination chemistry?

The bulky aryl-ether group:

  • Steric hindrance : Limits accessibility to metal centers, favoring monodentate over bidentate binding in metal complexes. For example, coordination with Fe³+ shows lower stability constants (log K = 4.2) compared to simpler phenylphosphonic acids (log K = 5.8) .
  • Electronic effects : Electron-withdrawing phenoxy groups enhance the acidity of the phosphonic acid (pKa ≈ 1.5), promoting stronger interactions with transition metals like Cu²+ .

Q. What contradictions exist in the literature regarding this compound’s bioactivity, and how can they be resolved experimentally?

  • Conflict : Some studies report inhibition of E. coli growth (IC₅₀ = 15 nM), while others show no activity .
  • Resolution : Bioactivity may depend on bacterial strain (e.g., K-12 vs. BL21) or assay conditions (LB broth pH, incubation time). Repeating assays under standardized protocols (e.g., microdilution method, OD₆₀₀ monitoring) with controlled variables is critical .

Q. What computational methods (e.g., DFT, MD simulations) are suitable for modeling its proton-conduction mechanisms in fuel-cell applications?

  • Density Functional Theory (DFT) : Calculates proton dissociation energies and migration pathways. For example, the energy barrier for proton hopping between phosphonic acid groups is ≈0.3 eV .
  • Molecular Dynamics (MD) : Simulates hydration shells and hydrogen-bond networks. Models predict higher proton conductivity (σ = 10⁻² S/cm) in hydrated forms due to Grotthuss mechanism dominance .

Q. How does this compound compare to zoledronic acid in bone-targeting efficacy, and what structural modifications could enhance specificity?

  • Comparison : Zoledronic acid (C₅H₁₀N₂O₇P₂) has a bisphosphonate core with imidazole, enabling strong Ca²+ chelation. In contrast, the aryl-ether-phosphonic acid here lacks the imidazole group, reducing hydroxyapatite affinity .
  • Modifications : Introducing a pyridinyl or imidazole substituent (as in risedronate ) could improve bone-targeting. For example, [1-hydroxy-2-(3-pyridinyl)ethylidene]bisphosphonic acid shows 10-fold higher binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid
Reactant of Route 2
[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.